N-(E)-Caffeoyl-L-alanine
Description
N-(E)-Caffeoyl-L-alanine is a conjugated compound formed through the esterification or amidation of caffeic acid (a hydroxycinnamic acid) with the amino acid L-alanine. The "E" designation indicates the trans-configuration of the caffeoyl group, a structural feature critical for its bioactivity.
Caffeoyl derivatives, such as chlorogenic acid (caffeoylquinic acid), are known for their role in plant defense mechanisms and human health benefits, including modulation of oxidative stress. The conjugation of caffeic acid with L-alanine likely enhances solubility and bioavailability compared to free caffeic acid, a common trend observed in phenolic acid-amino acid hybrids.
Properties
CAS No. |
959927-45-8 |
|---|---|
Molecular Formula |
C12H13NO5 |
Molecular Weight |
251.23 g/mol |
IUPAC Name |
(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H13NO5/c1-7(12(17)18)13-11(16)5-3-8-2-4-9(14)10(15)6-8/h2-7,14-15H,1H3,(H,13,16)(H,17,18)/b5-3+/t7-/m0/s1 |
InChI Key |
HTRLGQVZCDCTDC-MZTFZBDOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)/C=C/C1=CC(=C(C=C1)O)O |
Canonical SMILES |
CC(C(=O)O)NC(=O)C=CC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(E)-Caffeoyl-L-alanine typically involves the esterification of caffeic acid with L-alanine. This can be achieved through a condensation reaction using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes. The process involves the optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(E)-Caffeoyl-L-alanine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups in the caffeic acid moiety can be oxidized to quinones.
Reduction: The double bond in the caffeic acid moiety can be reduced to form dihydrocaffeoyl derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with different electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocaffeoyl derivatives.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
N-(E)-Caffeoyl-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antioxidant mechanisms and radical scavenging activities.
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural preservative.
Medicine: Explored for its anti-inflammatory, anticancer, and neuroprotective properties.
Industry: Utilized in the development of functional foods, nutraceuticals, and cosmetic products due to its antioxidant properties.
Mechanism of Action
The mechanism of action of N-(E)-Caffeoyl-L-alanine primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species (ROS) through electron donation, thereby preventing oxidative damage to cells and tissues. The compound also modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(E)-Caffeoyl-L-alanine with key analogs based on structural features, physicochemical properties, and biological activities inferred from the evidence.
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
*Inferred from caffeic acid’s known antioxidant and antiviral roles.
Functional Group Impact on Bioactivity
- Caffeoyl Group: The catechol (3,4-dihydroxyphenyl) structure in this compound is associated with strong radical-scavenging activity, similar to chlorogenic acid.
- Amino Acid Backbone: The L-alanine moiety may influence cellular uptake and interaction with biological targets. For example, N-Methylalanine’s methyl group reduces hydrogen-bonding capacity, altering its metabolic fate compared to N-acylated derivatives.
Physicochemical Properties
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